molecular formula C24H22N4O3S2 B2390604 N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide CAS No. 1172819-57-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide

Cat. No.: B2390604
CAS No.: 1172819-57-6
M. Wt: 478.59
InChI Key: NAJCNEDIAKKPLS-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzo[d]thiazole core, followed by the introduction of the ethoxy group at the 6-position. The imidazo[2,1-b]thiazole moiety is then synthesized and coupled with the benzo[d]thiazole derivative through a series of condensation reactions. The final step involves the formation of the propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Researchers can investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound may be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may target bacterial cell membranes or enzymes involved in cell wall synthesis. If it has anticancer activity, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide include other benzo[d]thiazole derivatives and imidazo[2,1-b]thiazole derivatives. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural motifs. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3S2/c1-3-31-18-9-10-19-21(12-18)33-23(25-19)27-22(29)11-6-16-14-32-24-26-20(13-28(16)24)15-4-7-17(30-2)8-5-15/h4-5,7-10,12-14H,3,6,11H2,1-2H3,(H,25,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJCNEDIAKKPLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCC3=CSC4=NC(=CN34)C5=CC=C(C=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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